N-(3-{[(4-methylphenyl)carbamoyl]amino}phenyl)acetamide
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Overview
Description
N-(3-{[(4-methylphenyl)carbamoyl]amino}phenyl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(4-methylphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 4-methylphenyl isocyanate with 3-aminophenylacetamide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(4-methylphenyl)carbamoyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-{[(4-methylphenyl)carbamoyl]amino}phenyl)acetamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their anti-inflammatory and analgesic properties. They are also being investigated for their potential use in cancer therapy due to their ability to inhibit cell proliferation .
Industry
In the industrial sector, this compound is used in the production of specialty polymers and resins. These materials have applications in coatings, adhesives, and electronic materials .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenylcarbamoyl chloride
- N-(4-ethoxy-phenylcarbamoyl)-methyl-benzamide
- Methyl 4-(N-phenylcarbamoyl)benzoate
Uniqueness
N-(3-{[(4-methylphenyl)carbamoyl]amino}phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic and amide groups allows for versatile reactivity and potential for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[3-[(4-methylphenyl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-6-8-13(9-7-11)18-16(21)19-15-5-3-4-14(10-15)17-12(2)20/h3-10H,1-2H3,(H,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPNUCSNZVDBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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